molecular formula C16H16N5NaO8S B13154568 Ceftizoximesodium

Ceftizoximesodium

货号: B13154568
分子量: 461.4 g/mol
InChI 键: YDRYQCBMSLOZEP-IMTJYWFQSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of ceftizoxime sodium involves several steps:

    Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.

    Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.

    Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.

    Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.

    Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.

    Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.

化学反应分析

Ceftizoxime sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for ceftizoxime sodium.

    Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.

    Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.

    Major Products: The major products formed from these reactions include various cephalosporin derivatives.

科学研究应用

Ceftizoxime sodium has a wide range of scientific research applications:

作用机制

Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .

相似化合物的比较

属性

分子式

C16H16N5NaO8S

分子量

461.4 g/mol

IUPAC 名称

sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1

InChI 键

YDRYQCBMSLOZEP-IMTJYWFQSA-M

手性 SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+]

规范 SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。